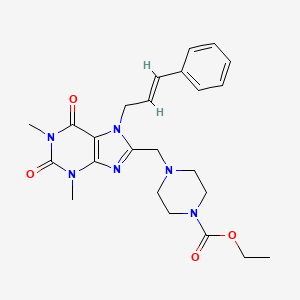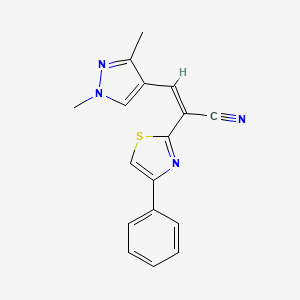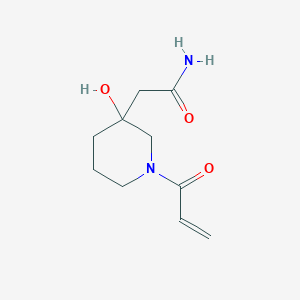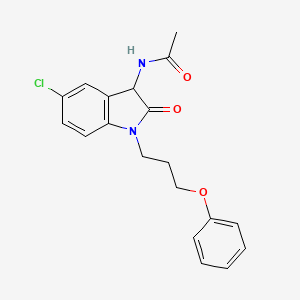
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, also known as DMXAA, is a synthetic molecule with potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been studied for its mechanism of action and potential applications in cancer research.
Mécanisme D'action
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is believed to work by activating the STING (stimulator of interferon genes) pathway, which is involved in the immune response to viral infections and cancer. When (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone binds to the STING receptor, it triggers the production of type I interferons and other cytokines, which can activate immune cells and lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been shown to induce tumor necrosis and inhibit tumor growth in animal models. It has also been shown to increase the production of cytokines, including interferons and tumor necrosis factor-alpha (TNF-alpha). (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth in animal models. However, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several potential future directions for research on (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone. One area of focus is the development of more efficient synthesis methods for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, which could increase its availability for research. Another area of focus is the potential use of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone and its potential applications in cancer research.
Méthodes De Synthèse
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone involves several steps, including the reaction of quinoxaline with ethyl 2-bromoacetate, the subsequent reaction with 2-amino-4,6-dimethylpyrimidine, and the final reaction with 1-pyrrolidinecarboxylic acid. The resulting compound is (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, which can be purified and used for further research.
Applications De Recherche Scientifique
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is believed to work by activating the immune system and promoting the production of cytokines, which can lead to the destruction of cancer cells.
Propriétés
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-9-13(2)22-19(21-12)26-14-7-8-24(11-14)18(25)17-10-20-15-5-3-4-6-16(15)23-17/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSMDBKWAOXKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)
![N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2948783.png)
![5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948786.png)

![N-(3-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2948788.png)





![1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2948799.png)
![3-ethyl-4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2948800.png)
